

Dicyclohexyl ketone in comparison to other ketones for fragrance applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclohexyl ketone*

Cat. No.: *B1670488*

[Get Quote](#)

A Comparative Analysis of Dicyclohexyl Ketone for Fragrance Applications

In the intricate world of fragrance chemistry, ketones represent a diverse and vital class of organic compounds, prized for their wide array of scent profiles that form the heart and base of countless perfumes. This guide provides a detailed comparison of **dicyclohexyl ketone** against other notable ketones used in the fragrance industry, offering researchers, scientists, and drug development professionals an objective overview supported by available data and experimental protocols.

Introduction to Ketones in Fragrance

Ketones are characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Their structure allows for a vast range of odor profiles, from fruity and floral to rich, woody, and musky notes. Their moderate volatility and stability make them essential as heart and base notes, contributing to the fragrance's longevity and complexity. This comparison will focus on **Dicyclohexyl Ketone** and contrast its properties with well-established fragrance ketones such as Ionones, Damascones, and macrocyclic musks like Muscone and Civetone.

Profile of Dicyclohexyl Ketone

Dicyclohexyl ketone (CAS 119-60-8) is a saturated cyclic ketone with a molecular formula of $C_{13}H_{22}O$. Its chemical structure consists of a central carbonyl group flanked by two cyclohexyl

rings.

Odor Profile: The scent of **dicyclohexyl ketone** is generally described as sweet and fruity.[\[1\]](#) Some sources also characterize it with notes reminiscent of peppermint or camphor, suggesting a degree of freshness and a slightly medicinal or herbaceous facet.[\[2\]](#)

Physical Properties: It is a colorless to light yellow liquid at room temperature and exhibits low volatility, as indicated by its high boiling point and low vapor pressure.[\[1\]](#) This low volatility suggests its potential role as a middle or base note in a fragrance composition, contributing to the scent's longevity.

Comparative Analysis of Fragrance Ketones

The performance of a ketone in a fragrance application is determined by several key parameters: its odor profile, odor threshold (the minimum concentration at which it can be detected), volatility (related to vapor pressure), and substantivity (how long it lasts on a substrate). The following tables summarize the available quantitative data for **dicyclohexyl ketone** and its alternatives.

Compound	CAS Number	Molecular Weight (g/mol)	Odor Profile
Dicyclohexyl Ketone	119-60-8	194.31	Sweet, fruity, with peppermint or camphor-like nuances. [1] [2]
β-Ionone	79-77-6	192.30	Floral (violet, orris), woody, with fruity (berry, raspberry) and sweet, powdery undertones.
α-Damascone	24720-09-0	192.30	Complex floral-fruity (rose, apple, plum), with green, minty, and blackcurrant notes.
Muscone	541-91-3	238.41	Very soft, sweet, powdery musk with a warm, elegant animalic tonality.
Civetone	542-46-1	250.42	Intensely warm, musky, and animalic with powdery and sweet facets; becomes pleasant at high dilution.

Table 1: General Properties and Odor Profiles of Selected Ketones.

Compound	Odor Detection Threshold (ppb)	Vapor Pressure (mmHg @ 25°C)	Substantivity / Longevity (on blotter)
Dicyclohexyl Ketone	Data not available	0.00868	Data not available
β-Ionone	0.007	0.017 - 0.054	~ 48 hours (2 days)
α-Damascone	1.5 (levo isomer) - 100 (dextro isomer)	0.008 - 0.0267	~ 150 hours
Muscone	9.8	0.000176	~ 400 hours
Civetone	Data not available	~ 0.00015 (0.0002 hPa)	> 400 hours (persists for days/weeks)

Table 2: Comparative

Performance Metrics
of Selected Ketones.

(ppb = parts per
billion)

Experimental Protocols

The quantitative data presented above are typically determined through standardized experimental procedures. Below are detailed methodologies for key fragrance evaluation experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a mixture.

- Objective: To determine the odor character and intensity of individual volatile compounds as they elute from the GC column.
- Methodology:
 - Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.

- Injection: A small volume (typically 1 μ L) of the diluted sample is injected into the GC.
- Separation: The sample is volatilized and separated into its individual components as it travels through a capillary column (e.g., DB-5, DB-Wax). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.
- Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a standard chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) for compound identification and quantification. The other portion is directed to a heated sniffing port.
- Olfactory Detection: A trained sensory panelist (or panel) sniffs the effluent from the sniffing port and records the perceived odor's description, intensity, and duration for each eluting compound.
- Data Analysis: The resulting "aromagram" is correlated with the chromatogram from the chemical detector to link specific chemical compounds to their perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) involve serially diluting the sample to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.

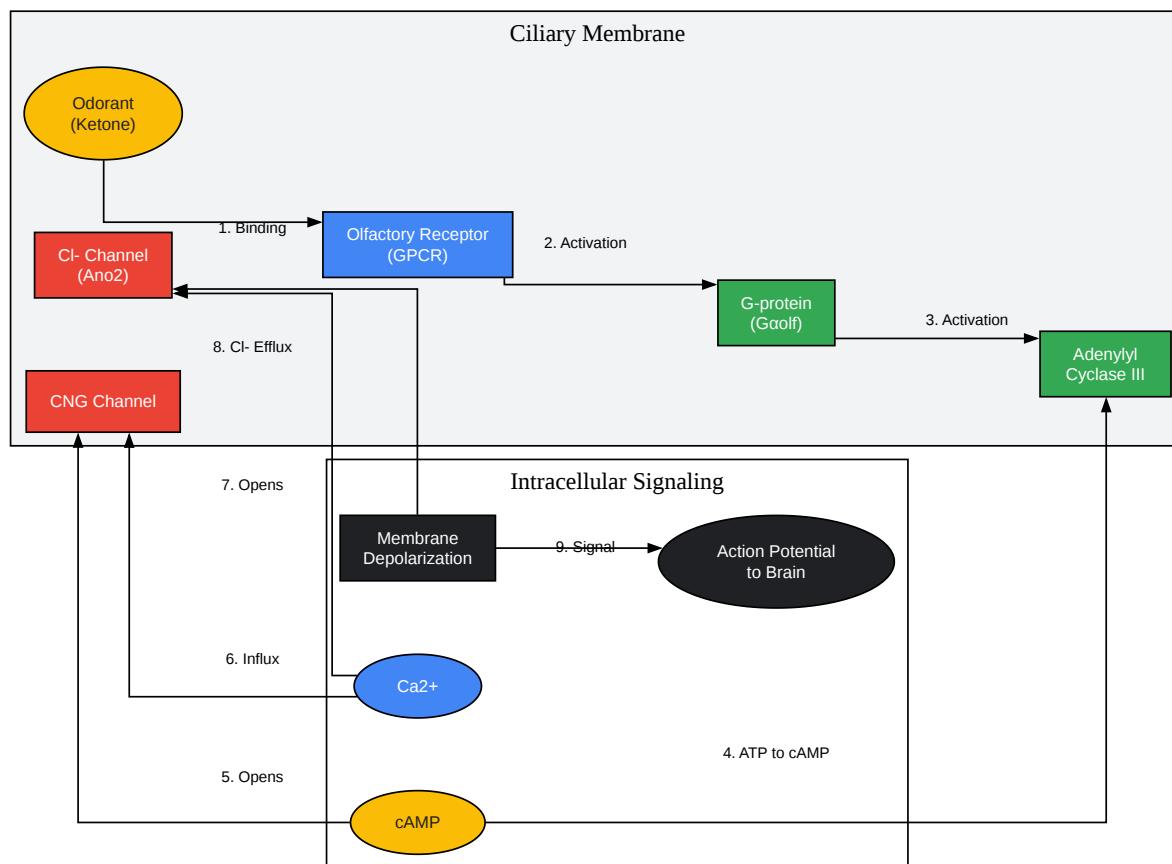
Odor Threshold Determination

This protocol determines the lowest concentration of a substance detectable by the human sense of smell. The "Triangle Odor Bag Method" is a common approach.

- Objective: To quantify the detection threshold of a pure fragrance compound in a given medium (air or water).
- Methodology:
 - Panel Selection: A panel of 6-12 screened and trained assessors is selected. Panelists are typically instructed to avoid using scented products on the day of testing.
 - Sample Preparation: A primary sample of the odorant is prepared at a known concentration in an odor-free medium inside a gas sampling bag. A series of dilutions is then created by transferring precise volumes into other bags containing odor-free air.

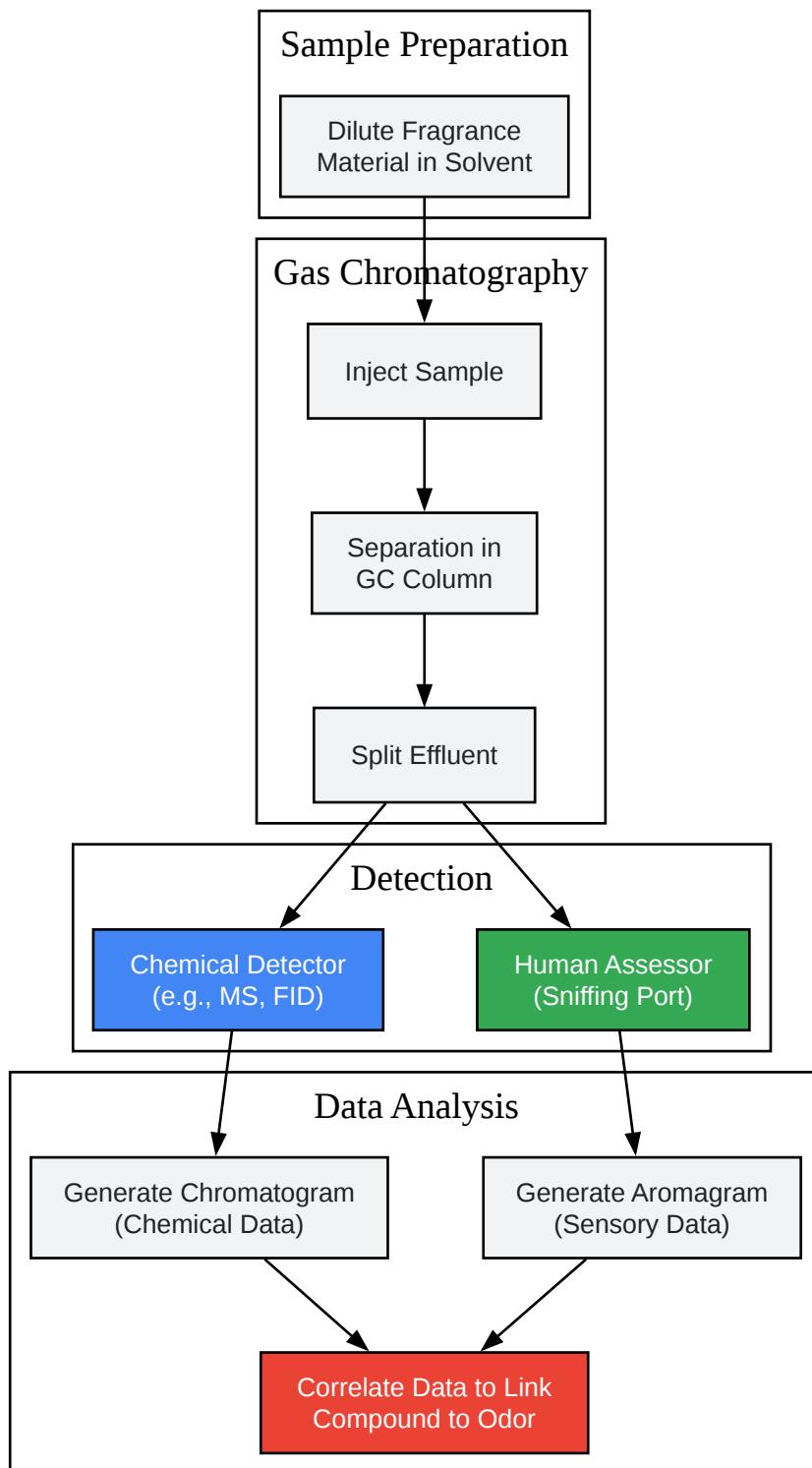
- Presentation: For each dilution level, three bags are presented to the panelist: two contain only odor-free air (blanks), and one contains the diluted odorant. This is known as a forced-choice triangle test.
- Evaluation: Panelists are asked to sniff each bag and identify which one is different from the other two, even if they have to guess.
- Ascending Concentration: The test proceeds from the lowest concentration (highest dilution) to higher concentrations.
- Threshold Calculation: The individual threshold is the concentration at which a panelist correctly identifies the odorous bag a set number of times. The group's threshold is typically calculated as the geometric mean of the individual thresholds, representing the concentration at which 50% of the panel can detect the odor.

Substantivity (Longevity) Evaluation


This protocol measures the duration for which a fragrance material's odor remains perceptible on a substrate.

- Objective: To determine the evaporation rate and longevity of a fragrance ingredient on a standardized medium.
- Methodology:
 - Substrate: Standardized perfume testing blotters (smelling strips) are used.
 - Sample Application: A precise amount of the fragrance material (e.g., 0.1 mL of a 10% dilution in ethanol) is applied to the marked end of the blotter.
 - Evaluation: The blotters are placed in a well-ventilated, odor-free environment.
 - Sensory Assessment: Trained evaluators assess the odor of the blotter at regular intervals (e.g., 1, 4, 8, 24, 48 hours, and then daily). They record the perceived intensity of the scent.
 - Endpoint: The substantivity is recorded as the total time until the characteristic odor is no longer perceptible or falls below a pre-defined low-intensity threshold. For highly tenacious

materials like macrocyclic musks, this can extend to hundreds of hours.


Visualizing Fragrance Perception and Evaluation Workflows

Diagrams created using DOT language help to visualize complex biological pathways and experimental processes.

[Click to download full resolution via product page](#)

Simplified Olfactory Signal Transduction Pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cetjournal.it [cetjournal.it]
- 2. Alpha-damascone (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- To cite this document: BenchChem. [Dicyclohexyl ketone in comparison to other ketones for fragrance applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670488#dicyclohexyl-ketone-in-comparison-to-other-ketones-for-fragrance-applications\]](https://www.benchchem.com/product/b1670488#dicyclohexyl-ketone-in-comparison-to-other-ketones-for-fragrance-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com